An In-depth Technical Guide on the Properties of trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone
An In-depth Technical Guide on the Properties of trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical, physical, and potential pharmacological properties of trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone. While direct experimental data for this specific molecule is limited in publicly available literature, this document compiles information from structurally analogous compounds and the broader class of cyclohexanone derivatives to present a predictive yet thorough profile. This guide covers a proposed synthetic route, predicted analytical and spectroscopic data, and a discussion of potential biological activities, with a focus on anti-inflammatory pathways. The information herein is intended to serve as a foundational resource for researchers and professionals in drug development and materials science, particularly in the field of liquid crystals.
Chemical and Physical Properties
trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone is a derivative of cyclohexanone characterized by a long aliphatic chain and two cyclohexane rings. Its structure suggests potential applications in materials science, particularly as a liquid crystal, and its cyclohexanone core is a common scaffold in medicinal chemistry.
Table 1: Chemical and Physical Properties of trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone
| Property | Value | Source/Method |
| IUPAC Name | trans-4-[2-(trans-4-Pentylcyclohexyl)ethyl]cyclohexanone | IUPAC Nomenclature |
| CAS Number | 121040-08-2 | Chemical Abstracts Service |
| Molecular Formula | C₁₉H₃₄O | Elemental Analysis |
| Molecular Weight | 278.48 g/mol | Calculation |
| Appearance | White to off-white solid | Predicted |
| Melting Point | 42.0 to 46.0 °C | Predicted based on analogs |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents (e.g., chloroform, dichloromethane, ethyl acetate); Insoluble in water | Predicted based on structure |
Proposed Synthesis and Experimental Protocol
A more direct, proposed synthesis is outlined below, starting from commercially available materials.
Proposed Synthetic Pathway:
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocol for Step 6 (Michael Addition - Illustrative):
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Preparation of Lithium Diisopropylamide (LDA): To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.0 eq) dropwise. Stir the solution for 30 minutes at -78 °C.
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Enolate Formation: To the freshly prepared LDA solution, add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.
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Michael Addition: Add a solution of 2-(trans-4-pentylcyclohexyl)acetaldehyde (1.2 eq) in anhydrous THF to the enolate solution at -78 °C. Allow the reaction to stir at -78 °C for 4 hours and then gradually warm to room temperature overnight.
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Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone.
Analytical and Spectroscopic Data (Predicted)
No specific spectroscopic data for trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone has been published. The following data is predicted based on the analysis of its chemical structure and comparison with similar molecules.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Peaks/Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~2.4-2.2 (m, 4H, -CH₂-C(=O)-CH₂-), ~1.8-1.6 (m), ~1.4-1.1 (m), ~0.9 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~211 (-C=O), ~41 (-CH₂-C=O), ~37, ~34, ~33, ~32, ~29, ~22, ~14 (-CH₃) |
| Infrared (IR, KBr) | ν (cm⁻¹): ~2920 (C-H stretch, aliphatic), ~2850 (C-H stretch, aliphatic), ~1715 (C=O stretch, ketone) |
| Mass Spectrometry (EI) | m/z: 278 (M⁺), fragments corresponding to the loss of the pentyl group and cleavage of the ethyl linker. |
Potential Biological Activity and Signaling Pathways
While there is no direct pharmacological data for trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone, the cyclohexanone scaffold is present in many biologically active compounds. Derivatives of cyclohexanone have been reported to exhibit a range of activities, including anti-inflammatory, anticancer, and antimicrobial effects.
Given the structural similarity to other anti-inflammatory cyclohexanone derivatives, it is plausible that this compound could modulate inflammatory pathways. A key pathway often implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Many anti-inflammatory compounds act by inhibiting the activation of NF-κB, which in turn reduces the expression of pro-inflammatory cytokines.
Proposed Anti-Inflammatory Signaling Pathway:
Caption: Proposed mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.
Table 3: Potential Biological Activities of Cyclohexanone Derivatives (for comparison)
| Activity | Example Compound Class | Reported IC₅₀/MIC | Reference |
| Anti-inflammatory | Diarylidenecyclohexanones | IC₅₀: 1.4 - 7.5 µM (5-LOX, COX-2) | [1] |
| Anticancer | Chalcone-based cyclohexenones | Varies widely depending on cell line | General Literature |
| Antimicrobial | Substituted cyclohexanones | MIC: >250 µg/mL against B. subtilis and S. aureus | [2] |
Conclusion and Future Directions
trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone is a molecule with potential applications in both materials science and pharmacology. This guide has provided a predictive overview of its properties, a plausible synthetic route, and hypothesized biological activities based on its structural features and the known properties of related compounds.
Future research should focus on the experimental validation of the proposed synthesis and the comprehensive characterization of the compound's physical and chemical properties. Furthermore, rigorous biological screening is necessary to determine its actual pharmacological profile and to investigate the underlying mechanisms of action, including its potential effects on signaling pathways such as NF-κB. Such studies will be crucial in unlocking the full potential of this and similar molecules for therapeutic or technological applications.

